molecular formula C38H40N2O6 B12776826 Insularine CAS No. 549-07-5

Insularine

Cat. No.: B12776826
CAS No.: 549-07-5
M. Wt: 620.7 g/mol
InChI Key: DPLLCJFNXPKFPB-FQLXRVMXSA-N
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Description

Insularine is a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Cissampelos and Cyclea genera, such as Cissampelos pareira and Cyclea insularis. It is characterized by two benzyl groups attached to an isoquinoline backbone, contributing to its structural complexity and bioactivity . This compound has been identified through advanced analytical techniques like UPLC-ESI-QTOF-MS/MS and HPLC, often co-occurring with other bisbenzylisoquinoline alkaloids such as cycleanine, curine, and isochondodendrine . Its molecular formula, melting point, and spectral data (e.g., UV, IR, NMR) have been documented, with studies highlighting its crystalline derivatives, including this compound picrate . This compound exhibits notable anti-protozoal activity, particularly against Entamoeba histolytica, positioning it as a compound of pharmacological interest .

Properties

CAS No.

549-07-5

Molecular Formula

C38H40N2O6

Molecular Weight

620.7 g/mol

IUPAC Name

(1R,16R)-9,10,26-trimethoxy-15,31-dimethyl-7,24,34-trioxa-15,31-diazaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene

InChI

InChI=1S/C38H40N2O6/c1-39-14-13-25-20-32(42-4)36-38-34(25)28(39)17-22-6-9-27(10-7-22)45-37-33-24(19-31(41-3)35(37)43-5)12-15-40(2)29(33)18-23-8-11-30(46-38)26(16-23)21-44-36/h6-11,16,19-20,28-29H,12-15,17-18,21H2,1-5H3/t28-,29-/m1/s1

InChI Key

DPLLCJFNXPKFPB-FQLXRVMXSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C7[C@@H](CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC

Canonical SMILES

CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C7C(CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Insularine can be synthesized through several methods. One notable method involves the oxidation of this compound with m-chloroperbenzoic acid , which yields four this compound-N-oxides . The reaction conditions typically include controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of the compound from natural sources, such as the plant Cyclea sutchuenensis . The extraction process is followed by purification steps to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Insularine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various This compound-N-oxides and other derivatives that retain the core bisbenzylisoquinoline structure .

Scientific Research Applications

Insularine has a wide range of applications in scientific research:

    Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.

    Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its role in plant defense mechanisms.

    Medicine: this compound has shown promise in medicinal research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of insularine involves its interaction with specific molecular targets and pathways. This compound is known to interact with cellular receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Bisbenzylisoquinoline alkaloids share a common scaffold but differ in substituents, stereochemistry, and oxidation patterns. Below is a comparative analysis of insularine with key analogs:

Compound Source Structural Features Biological Activity Analytical Identification
This compound C. pareira, Cyclea insularis Two benzyl-isoquinoline units; forms crystalline picrate Anti-E. histolytica UPLC-ESI-QTOF-MS/MS, HPLC
Cycleanine C. pareira, Cyclea insularis Similar backbone; differs in methylation and stereochemistry Limited data; structural analog studies Crystallization as free base
Curine C. pareira Bisbenzylisoquinoline with muscle-relaxant properties Used in traditional medicine UPLC-ESI-QTOF-MS/MS
Isochondodendrine C. pareira Tertiary phenolic base; distinct substitution pattern Not well characterized MS/MS fragmentation patterns
Insulanoline C. capensis Structural isomer of this compound; differs in hydroxylation Unreported bioactivity TLC, HPLC

Key Research Findings

  • Structural Elucidation : this compound and cycleanine from Cyclea insularis were structurally distinguished via degradation studies and crystallography. This compound’s picrate derivative confirmed its unique solubility and stability profile compared to cycleanine’s free base form .
  • Bioactivity: Among bisbenzylisoquinolines, this compound, aromoline, and isotrilobine showed anti-E. histolytica activity, but this compound’s potency relative to analogs remains unquantified in available data .
  • Biosynthetic Pathways : this compound and curine in C. pareira likely share tyrosine-derived precursors, but methylation (e.g., 12-O-methylcurine in C. capensis) introduces functional divergence .

Analytical Techniques

  • UPLC-ESI-QTOF-MS/MS: Enabled precise mass fragmentation profiling of this compound and 13 other bisbenzylisoquinolines in C. pareira, differentiating them via unique ion patterns .
  • HPLC/TLC: Used for comparative verification of this compound in C. capensis, highlighting retention time and mobility differences from insulanoline .

Contradictions and Limitations

  • Crystallization Challenges : Early studies failed to crystallize this compound, but later isolation as picrate resolved this, suggesting methodological advancements impacted comparisons .
  • Bioactivity Gaps: While this compound’s anti-protozoal effects are noted, data on cytotoxicity, pharmacokinetics, and mechanistic details are sparse compared to berberine or glaucarubin .

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